Product packaging for Dinitrodurene(Cat. No.:CAS No. 5465-13-4)

Dinitrodurene

Cat. No.: B1582519
CAS No.: 5465-13-4
M. Wt: 224.21 g/mol
InChI Key: AEPQXGFMAZTUEA-UHFFFAOYSA-N
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Description

Dinitrodurene, also known as 1,2,4,5-tetramethyl-3,6-dinitrobenzene or 2,3,5,6-tetramethyl-p-dinitrobenzene, is an organic compound with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.22 g/mol . This compound is supplied as a white to light yellow powder or crystal and has a characterized melting point range of 208°C to 214°C . As a derivative of benzene with multiple methyl and nitro functional groups, this compound serves as a valuable building block in chemical synthesis and materials science research. Its structure makes it a subject of interest in the development of advanced organic materials and as a model compound in spectroscopic studies. Researchers utilize this high-purity compound for laboratory research and chemical synthesis applications only. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed. This compound is classified with severe hazard statements, including fatal toxicity if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects . Researchers should wear appropriate personal protective equipment, avoid breathing dust, and store the product in a cool, dark place, ideally at room temperature or below 15°C . This product is guaranteed to have a minimum purity of 97.0% as determined by GC analysis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O4 B1582519 Dinitrodurene CAS No. 5465-13-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetramethyl-3,6-dinitrobenzene
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InChI

InChI=1S/C10H12N2O4/c1-5-6(2)10(12(15)16)8(4)7(3)9(5)11(13)14/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AEPQXGFMAZTUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10203106
Record name 1,2,4,5-Tetramethyl-3,6-dinitrobenzene
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5465-13-4
Record name 1,2,4,5-Tetramethyl-3,6-dinitrobenzene
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Record name 1,2,4,5-Tetramethyl-3,6-dinitrobenzene
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Record name Dinitrodurene
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Record name 1,2,4,5-Tetramethyl-3,6-dinitrobenzene
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Synthetic Methodologies for Dinitrodurene and Its Derivatives

Classical Approaches to Dinitrodurene Synthesis

The traditional synthesis of this compound relies on electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

The most established method for synthesizing this compound involves the direct nitration of durene. lookchem.comorgsyn.org This reaction is typically carried out using a potent nitrating agent, commonly a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). lookchem.comorgsyn.org In a typical laboratory-scale procedure, durene is dissolved in a solvent like chloroform (B151607) and then added to concentrated sulfuric acid. The mixture is cooled, and fuming nitric acid is added incrementally while controlling the temperature to prevent runaway reactions. lookchem.comorgsyn.org The this compound product is then isolated from the reaction mixture. This classical approach, while effective in producing the desired compound, often results in high yields, with reports of 92–94% of the theoretical amount. lookchem.comorgsyn.org

Historically, a peculiar observation in the nitration of durene was the predominant formation of this compound, often with unreacted durene, rather than the expected mononitro intermediate. nasa.gov This suggested a complex reaction pathway where the initial mononitro product might be highly reactive under the classic nitration conditions, leading swiftly to the dinitrated species. nasa.govrsc.org

The synthesis of this compound serves as a crucial step for producing its derivatives. For instance, this compound can be reduced to form 2,3,5,6-tetramethyl-1,4-phenylenediamine (B1203765), a valuable monomer. lookchem.com

Table 1: Classical Synthesis of this compound

Reactants Reagents Solvent Temperature Yield Reference

Regioselectivity, the control of which position on the aromatic ring the nitro groups are added to, is a critical aspect of this compound synthesis. Durene has two available positions for substitution. The high reactivity of the durene ring, activated by four methyl groups, complicates selective nitration.

The kinetics of durene nitration in sulfuric acid indicate that the reaction proceeds at the encounter rate, meaning the reaction is so fast that its rate is limited by how quickly the reactant molecules can diffuse together. rsc.org This high reactivity contributes to the challenge of stopping the reaction at the mononitro stage and often leads directly to the formation of 3,6-dinitrodurene. rsc.org If mixing of the reactants is inefficient, this compound can become the main product even when attempting a mononitration. rsc.org

Research into the kinetics has shown that the formation of this compound occurs through both direct attack at the available carbon atom and through ipso-attack (attack at a position already substituted, in this case, a methyl group) followed by rearrangement. rsc.org By carefully measuring the yields under varying acidity, it was determined that the ratio of positional selectivity between the available C-3 position and the ipso-position (C-1) is 1 : 3.6. rsc.org This indicates that while direct nitration occurs, ipso-attack is a significant pathway that influences the final product distribution. Controlling factors such as reactant concentration, temperature, and mixing efficiency is therefore paramount to directing the reaction towards the desired dinitrated product and minimizing byproducts. rsc.org

Nitration Reactions of Durene and Related Precursors

Modern and Green Chemistry Principles in this compound Synthesis

In response to the environmental impact of classical nitration methods, which often involve harsh acids and chlorinated solvents, modern synthetic strategies focus on efficiency, selectivity, and sustainability.

Catalysis offers a powerful tool to improve the synthesis of nitroaromatics by enabling milder reaction conditions and enhancing selectivity. acs.org For nitration reactions, solid acid catalysts like zeolites have emerged as a promising alternative to liquid superacids like H₂SO₄. acs.org

One novel method employs zeolite β as a recyclable catalyst for the nitration of simple aromatic compounds using a stoichiometric amount of nitric acid and acetic anhydride (B1165640). acs.org This process avoids the use of sulfuric acid, and the zeolite catalyst can be recovered and reused, which aligns with green chemistry principles. acs.org This catalytic system demonstrates high regioselectivity; for example, in the nitration of toluene (B28343), it yields 79% of the para-isomer, showcasing the control achievable with such catalysts. acs.org While not specifically detailed for durene in the provided sources, this methodology represents a significant advancement in clean nitration technology applicable to similar substrates.

Other modern catalytic systems for nitration include the use of metal triflates, such as Ytterbium(III) triflate (Yb(OTf)₃) or Indium(III) triflate (In(OTf)₃), which can effectively catalyze nitration under specific conditions. acs.org These catalysts offer pathways to high yields and can be tailored for either electron-rich or deactivated aromatic rings. acs.org

Table 2: Examples of Modern Catalytic Nitration Systems

Aromatic Substrate Catalyst Nitrating Agent Key Advantage Reference
Simple Aromatics Zeolite β Nitric Acid / Acetic Anhydride Recyclable catalyst, avoids H₂SO₄ acs.org
Electron-rich Aromatics Yb(OTf)₃ N-Nitropyrazole High efficiency acs.org

The development of environmentally benign solvents and reagents is a cornerstone of green chemistry. A significant advancement is the use of mechanochemistry, which dramatically reduces or eliminates the need for bulk solvents. rsc.org Electrophilic nitration of arenes has been demonstrated using a recyclable, saccharin-derived nitrating reagent under vibratory ball milling conditions with only a minimal amount of solvent (Liquid-Assisted Grinding). rsc.org This method not only minimizes solvent waste but also maintains high reactivity and selectivity. rsc.org

Another green approach involves replacing the traditional mixed-acid system. The nitration of toluene has been achieved using only nitric acid, which avoids the energy-intensive process of recycling sulfuric acid. researchgate.net Furthermore, ionic liquids, such as 1-methyl-3-propanesulfonic acid imidazolium (B1220033) hydrogen sulfate, have been prepared and used as catalysts for nitration, offering a recyclable and potentially less hazardous medium for the reaction. researchgate.net The use of acetic anhydride with a zeolite catalyst also presents a sustainable option, as the only byproduct is acetic acid, which is more easily separated and managed than sulfuric acid waste. acs.org

Waste minimization in chemical synthesis is a holistic approach that encompasses the entire process, from reactant selection to final product isolation. beeindia.gov.inwikipedia.org The core principle is to prevent waste generation at the source rather than treating it after it has been created. wastemission.comeolss.net

Key strategies applicable to this compound synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org The classical nitration method has a poor atom economy due to the use of stoichiometric amounts of sulfuric acid, which is not incorporated into the product.

Use of Catalysis: As discussed, employing recyclable catalysts like zeolites reduces waste by eliminating the need for stoichiometric reagents and allowing for multiple reaction cycles. acs.org

Safer Solvents and Reagents: Replacing hazardous solvents like chloroform with less toxic alternatives or eliminating them through techniques like mechanochemistry directly reduces waste and environmental impact. rsc.org Using recyclable nitrating agents further minimizes waste. rsc.org

Process Optimization: Improving reaction conditions to increase selectivity and yield reduces the formation of unwanted byproducts, which constitute a significant waste stream. eolss.net Continuous flow processes in microreactors, for example, can offer better control over reaction parameters, leading to higher selectivity and less waste compared to batch processes. beilstein-journals.org

By integrating these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and economically viable process, minimizing its environmental footprint. beeindia.gov.in

Sustainable Solvents and Reagents in this compound Production

Synthesis of this compound Derivatives

The this compound scaffold, characterized by its chemically robust nature, serves as a foundational structure for the synthesis of a variety of derivatives. research-solution.com The strategic introduction of functional groups onto this core structure allows for the creation of new molecules with tailored properties.

Functionalization Strategies for this compound Scaffolds

One common approach to functionalization is through nucleophilic substitution reactions. For instance, in a related nitro-containing aromatic system, 3-bromo-9-nitrobenzanthrone, the bromine atom can be substituted by various secondary cyclic amines. mdpi.com This reaction is reportedly enhanced by the presence of the nitro group. mdpi.com The general procedure involves heating a mixture of the bromo-nitro compound with the corresponding heterocycle in a solvent like 1-methyl-2-pyrrolidone. mdpi.com

Table 1: Synthesis of 3-Hetarylamino-Substituted 9-Nitrobenzanthrone Derivatives mdpi.com

Derivative Reagents Conditions Yield
3-Morpholino-9-nitro-7H-benzo[de]anthracen-7-one 3-bromo-9-nitrobenzanthrone, Morpholine, 1-methyl-2-pyrrolidone 90–100 °C, 2–3 h 58%
3-(Piperidin-1-yl)-9-nitro-7H-benzo[de]anthracen-7-one 3-bromo-9-nitrobenzanthrone, Piperidine, 1-methyl-2-pyrrolidone 90–100 °C, 2–3 h Not Specified

Another functionalization strategy involves the modification of substituents already present on the aromatic ring. For example, the nitration of coumarin (B35378) derivatives, followed by the reduction of the nitro group to an amino group, provides a pathway to amino coumarins. chemmethod.com The conditions of the nitration reaction, such as temperature and reaction time, are critical in determining the position of the nitro group. chemmethod.com

The use of scaffolds in synthesis allows for the systematic variation of molecular structure to probe biological function. nih.gov These scaffolds can be adorned with a variety of molecular fragments to explore chemical space and optimize for a desired biological effect. nih.gov

Stereoselective and Enantioselective Approaches to this compound Derivatives

Stereoselective and enantioselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule, which is crucial for the biological activity of many compounds. nih.govmdpi.com While specific examples for this compound are not prevalent in the provided search results, general principles of asymmetric synthesis can be applied. Desymmetrization is a powerful strategy in which a prochiral molecule is transformed into a chiral one. beilstein-journals.org This can be achieved using chiral catalysts, such as in the palladium-catalyzed Heck–Matsuda reaction for the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. beilstein-journals.org

The development of stereoselective reactions is a significant area of research. research-solution.com For instance, a method for the stereoselective synthesis of dienes from aldehydes and N-allylhydrazine derivatives has been developed, yielding high levels of (E)-stereoselectivity. nih.gov In the context of more complex molecules, stereoselective transformations of steviol (B1681142) have been used to produce reactive intermediates and aminoalcohols with antiproliferative activity. mdpi.com The nucleophilic addition of amines to epoxyalcohols, catalyzed by a Lewis acid like LiClO₄, is an effective method for creating a diverse library of aminoalcohols. mdpi.com

Table 2: Examples of Stereoselective Reactions

Reaction TypeKey FeaturesReference
Heck–Matsuda DesymmetrizationEnantioselective arylation of N-protected 2,5-dihydro-1H-pyrroles using a chiral (S)-PyraBox ligand. beilstein-journals.org
Diene SynthesisHigh (E)-stereoselectivity from aldehydes and N-allylhydrazine derivatives. nih.gov
Aminotriol Synthesis from SteviosideStereoselective preparation of a spiro-epoxide intermediate followed by oxirane ring opening with amines. mdpi.com

Development of Novel Synthetic Routes to Complex this compound Structures

The creation of complex molecules often requires the development of new synthetic methodologies and strategic planning. nobelprize.orgarxiv.org Retrosynthetic analysis is a key logical tool where a target molecule is deconstructed into simpler, readily available starting materials. nobelprize.orglibretexts.org This process helps in identifying strategic bonds for disconnection and planning an efficient synthetic pathway. libretexts.org

For complex structures, convergent synthesis is often more efficient than a linear approach. libretexts.org In a convergent synthesis, different fragments of the target molecule are synthesized separately and then combined at a later stage. libretexts.org The development of novel synthetic routes can also be stimulated by the need to overcome challenges in a particular synthesis. nobelprize.org

Recent advancements in synthetic chemistry include the use of electrocatalytic decarboxylative cross-coupling to form complex motifs from readily available carboxylic acids. nih.gov Another innovative approach involves a metal-free, two-step synthesis of indole (B1671886) derivatives from aryl triazoles, which proceeds through a Dimroth equilibrium, nitrogen extrusion, Wolff rearrangement, and subsequent cyclization. mdpi.com These modern methods highlight the ongoing evolution of synthetic strategies to access complex molecular architectures.

Reaction Mechanisms and Kinetics of Dinitrodurene Transformations

Mechanistic Investigations of Nitro Group Reductions in Dinitrodurene

The reduction of the nitro groups is a characteristic reaction of this compound and related nitroaromatic compounds. The mechanism of this transformation is highly dependent on the reaction conditions, particularly the solvent and the nature of the reducing agent.

The reduction of nitroaromatic compounds typically proceeds via single electron transfer (SET) steps. nih.gov In the case of this compound, the initial step is the transfer of an electron to the molecule to form a radical anion (A•−). numberanalytics.com This species is a key intermediate whose stability and subsequent reaction pathway dictate the final products. numberanalytics.com

The general process can be represented as: Ar(NO₂)₂ + e⁻ ⇌ [Ar(NO₂)₂]•⁻

This radical anion possesses both a negative charge and an unpaired electron, making it a highly reactive paramagnetic species. numberanalytics.com Following the formation of the initial radical anion, a second electron can be transferred to form a dianion. researchgate.netresearchgate.net The stability and delocalization of the unpaired electron in the radical anion are influenced by the aromatic system and the substituents present. rsc.org For dinitroaromatics, the interaction between the two nitro groups is a key factor. In meta-substituted dinitrobenzene radical anions, the charge tends to be localized on one nitro group, whereas in para-substituted analogues, the charge is more delocalized. researchgate.net

The solvent system plays a pivotal role in the reduction mechanism of nitroaromatics like this compound. A fundamental distinction is made between protic solvents (e.g., ethanol (B145695), water), which can donate protons (H+), and aprotic solvents (e.g., acetonitrile (B52724), DMF), which cannot. masterorganicchemistry.com

In aprotic media , the reduction mechanism is dominated by sequential one-electron transfers. This compound is first reduced to its radical anion and subsequently to a dianion. researchgate.netresearchgate.net These highly basic anionic intermediates can sometimes participate in follow-up chemical reactions, such as deprotonating other species in the medium. researchgate.net The absence of a ready proton source allows for the observation of these distinct one-electron steps. researchgate.net

In protic media , the mechanism is more complex due to the availability of protons. The initially formed radical anion can be protonated, leading to a different reaction cascade. The reduction of nitro groups in protic solvents often involves multiple electron and proton transfers, typically leading to hydroxylamine (B1172632) or amine functionalities. researchgate.netmdpi.com For instance, the reduction of a nitro group to an amino group is a six-electron, six-proton process. researchgate.net The presence of protons is directly coupled to the reduction, often making the reduction occur at less negative potentials compared to aprotic conditions. researchgate.net

The choice of solvent can therefore be used to steer the reaction towards different products. Studies on similar compounds have shown that acetonitrile (aprotic) is often a better solvent for investigating pure electron transfer mechanisms, whereas ethanol (protic) can introduce several other non-radiative deactivation pathways alongside electron transfer. rsc.org

Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating the reduction pathways of dinitroaromatics. researchgate.net These studies allow for the precise control of the reduction potential and the observation of intermediates.

In aprotic solvents like N,N-dimethylformamide (DMF), dinitroaromatics exhibit two distinct one-electron reduction waves, corresponding to the formation of the radical anion and the dianion. researchgate.net A significant finding in the study of dinitroaromatics is the phenomenon of "potential inversion," where the second electron transfer occurs more easily than the first (E°₂ > E°₁). researchgate.net The reduction of 3,6-dinitrodurene has been predicted and experimentally verified to occur with potential inversion. researchgate.net This effect is often rationalized by structural changes, ion pairing, and solvation effects that stabilize the dianion relative to the radical anion.

The addition of a proton source, such as a pH buffer, dramatically alters the electrochemical behavior. In the presence of protons, the reduction of dinitrotoluene, a related compound, becomes an irreversible process involving eight electrons and eight protons to yield 2,4-bis(N-hydroxylamino)toluene. researchgate.net This highlights that protonation is directly coupled with the electron transfer steps. researchgate.netrsc.org The enhancement of the electrochemical signal in the presence of protons suggests that incorporating a proton source can significantly improve the sensitivity of electroreductive analysis for nitroaromatic compounds. researchgate.net

Table 1: Electrochemical Reduction Characteristics of Dinitroaromatics

Compound Medium Observation Reference
Dinitrotoluene Anhydrous aprotic solvent Two well-resolved one-electron transfers (radical anion, then dianion). researchgate.net
Dinitrotoluene Aprotic solvent with pH buffer Single irreversible transfer of 8e⁻ and 8H⁺ to form bis(N-hydroxylamino)toluene. researchgate.net
3,6-Dinitrodurene Aprotic solvent Predicted and verified to undergo reduction with potential inversion. researchgate.net

Influence of Protic and Aprotic Media on Reduction Mechanisms

Nucleophilic Aromatic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides and other activated aromatic systems. wikipedia.org The mechanism typically involves a two-step addition-elimination process, where a nucleophile attacks the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group, as they stabilize the anionic intermediate. wikipedia.orglibretexts.org

While the two nitro groups on this compound are strongly electron-withdrawing, the four methyl groups are electron-donating. This combination of substituents creates a complex electronic environment. The electron-donating methyl groups tend to destabilize the anionic Meisenheimer complex required for the SₙAr mechanism, thereby deactivating the ring towards nucleophilic attack. Research has indicated a lack of literature precedent for nucleophilic aromatic substitution on this compound, suggesting it is not highly susceptible to this type of reaction under typical conditions. research-solution.com

Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The reaction proceeds through a carbocation intermediate (arenium ion), and the rate-determining step is typically the formation of this intermediate. masterorganicchemistry.commasterorganicchemistry.com

The nitration of durene to produce this compound is a classic example of EAS. Durene itself is highly reactive towards electrophiles due to the activating effect of its four methyl groups and is nitrated at a rate close to the encounter rate in sulfuric acid. rsc.org The introduction of the first nitro group forms nitrodurene. This nitro group is a powerful deactivating group, making the second nitration step significantly slower.

Kinetic studies on the nitration of nitrodurene to form 3,6-dinitrodurene reveal that nitrodurene is about 20 times less reactive than its parent hydrocarbon, durene. rsc.org This is a much smaller deactivating effect than that observed for nitrobenzene (B124822) (which is 10⁸ times less reactive than benzene), a consequence of the fact that the parent durene is already reacting at the maximum possible rate (encounter rate). rsc.org The low relative reactivity between durene and nitrodurene can lead to the formation of this compound as a significant byproduct during the mononitration of durene, especially if mixing is inefficient. rsc.org

Table 2: Relative Reactivity in Nitration

Substrate Parent Hydrocarbon Reactivity Ratio (Parent/Nitro-Substituted) Reference
Nitrodurene Durene ~20 rsc.org
Nitroprehnitene Prehnitene ~41 rsc.org

Thermodynamic and Kinetic Analysis of this compound Reactivity

The study of chemical reactivity involves analyzing both the thermodynamics (the relative stability of reactants and products) and the kinetics (the rate of the reaction). illinois.eduyoutube.com These two factors are not always aligned, leading to the concepts of thermodynamic versus kinetic control. masterorganicchemistry.com

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest, meaning it has the lowest activation energy. illinois.edumasterorganicchemistry.com

Thermodynamic Control: At higher temperatures or longer reaction times, the reaction can become reversible, and the system will equilibrate to favor the most stable product, regardless of how fast it is formed. illinois.edumasterorganicchemistry.com

In the context of this compound, these principles are evident in its formation and subsequent reactions.

Formation (Electrophilic Substitution): The nitration of durene can yield different products depending on the conditions. The competition between further nitration of nitrodurene and the initial nitration of durene is a kinetic issue. The formation of 3,6-dinitrodurene can be seen as a kinetic byproduct under conditions of poor mixing where local concentrations of the nitrating agent remain high. rsc.org

Computational Chemistry Approaches to Reaction Barriers and Intermediates

Computational chemistry has become an indispensable tool for elucidating the intricate details of chemical reactions that are often difficult to observe experimentally. mit.edu By modeling the potential energy surface of a reaction, researchers can identify transition states, which are fleeting, high-energy structures that represent the point of no return in a chemical transformation. mit.edu The energy required to reach this state is known as the reaction barrier, a key factor in determining the reaction rate. mit.edu

Techniques such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) simulations are employed to predict the structures and energies of reactants, products, intermediates, and transition states. hawaii.edunumberanalytics.com These methods allow for the exploration of various reaction pathways and the identification of the most energetically favorable routes. hawaii.edu For instance, computational studies can distinguish between different mechanisms, such as addition-elimination or hydrogen abstraction, by calculating the energy barriers for each pathway. researchgate.net

The integration of computational and experimental techniques offers a powerful approach to validating proposed reaction mechanisms. numberanalytics.com For example, calculated spectroscopic properties of predicted intermediates can be compared with experimental data to confirm their existence. numberanalytics.com This synergy is crucial for building a comprehensive understanding of complex reaction networks.

In the context of nitroaromatic compounds, computational studies have been instrumental in understanding their decomposition and reduction mechanisms. For example, in the study of 1,1-diamino-2,2-dinitroethene (FOX-7), computational methods have been used to investigate subsequent decomposition pathways and identify intermediates that are challenging to capture experimentally due to the energetic and rapid nature of the reactions. hawaii.edu Similarly, understanding the electrochemical reduction of dinitroaromatic compounds has been aided by computational assessments of structural changes and their effects on reduction potentials. researchgate.net

While specific computational studies focusing solely on this compound's reaction barriers and intermediates are not extensively detailed in the provided search results, the principles and methodologies described are directly applicable. Such studies would involve calculating the energy profiles for reactions like further nitration, reduction of the nitro groups, or other transformations. These calculations would reveal the structures of key intermediates, such as radical anions or dianions in electrochemical reduction, and the energy barriers associated with their formation and subsequent reactions. researchgate.netresearchgate.net

The following table outlines the types of data that can be obtained from computational studies on this compound transformations:

Parameter Description Significance
Reactant/Product Geometries The three-dimensional arrangement of atoms in the starting materials and final products.Provides a baseline for understanding structural changes during the reaction.
Intermediate Structures The geometries of transient species formed during the reaction. numberanalytics.comuni-koeln.deHelps to identify the steps involved in the overall transformation.
Transition State Structures The molecular geometry at the highest point on the reaction energy profile. mit.eduCrucial for understanding the mechanism and calculating the activation energy.
Reaction Energy Profile A plot of the energy of the system as a function of the reaction coordinate.Visualizes the energy changes throughout the reaction, including intermediates and transition states.
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction. nih.govA key determinant of the reaction rate; a lower Ea leads to a faster reaction.
Reaction Enthalpy (ΔH) The overall heat change of a reaction.Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Experimental Kinetic Studies of this compound Reactions

Experimental kinetic studies are essential for determining the rates of chemical reactions and understanding how various factors, such as reactant concentrations, temperature, and catalysts, influence these rates. dlr.deuvic.ca These studies provide the empirical data necessary to develop and validate the theoretical models derived from computational chemistry. mpg.de

For this compound, kinetic studies often focus on its formation through the nitration of durene or its subsequent reactions, such as reduction. The nitration of aromatic compounds is a well-studied area, and the kinetics can be complex. researchgate.netiaeng.org For instance, the nitration of durene can yield mononitrodurene and subsequently this compound. soton.ac.uk Kinetic studies of these reactions can help optimize reaction conditions to favor the desired product.

Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating the kinetics of redox reactions. researchgate.netresearchgate.net In the case of this compound, these techniques can be used to study the stepwise reduction of the two nitro groups. researchgate.netacs.org Such studies have revealed that for some dinitroaromatic compounds, the reduction can occur with potential inversion, where the formation of the anion radical is thermodynamically less favorable than the formation of the dianion. researchgate.net This phenomenon is often attributed to significant structural changes upon reduction. researchgate.net

The rate constants for electron transfer reactions can also be determined from electrochemical experiments. For example, studies on the reduction of dinitrobenzene derivatives have measured charge transfer kinetics. researchgate.net The use of microelectrodes in these studies can simplify the analysis by minimizing background currents. acs.org

The following table summarizes key kinetic parameters that can be determined from experimental studies of this compound reactions:

Parameter Description Experimental Technique
Rate Constant (k) A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. uvic.caSpectroscopy (UV-Vis, NMR), Chromatography (HPLC), Electrochemical Methods
Reaction Order The exponent to which the concentration of a species is raised in a rate law. uvic.caMethod of initial rates, Integrated rate laws, Half-life methods
Activation Energy (Ea) The minimum energy required for a reaction to occur, determined experimentally from the temperature dependence of the rate constant (Arrhenius equation). nih.govTemperature-dependent kinetic studies
Pre-exponential Factor (A) A constant in the Arrhenius equation that relates to the frequency of collisions with the correct orientation.Temperature-dependent kinetic studies
Half-life (t1/2) The time required for the concentration of a reactant to decrease to half of its initial value.Monitoring reactant concentration over time
Diffusion Coefficient (D) A measure of the rate at which a substance diffuses through a medium. acs.orgConvolution voltammetry, Rotating disk electrode voltammetry

Kinetic studies on the nitration of related compounds, such as p-nitrotoluene, highlight the challenges in obtaining accurate data due to the fast and highly exothermic nature of the reaction. sci-hub.se The use of microreactors can overcome some of these challenges by providing excellent mass and heat transfer, allowing for more precise control and measurement. sci-hub.se While specific kinetic data for this compound from the provided search results is limited, the methodologies described for other nitroaromatic compounds are directly applicable to the study of its reactions.

Theoretical and Computational Studies of Dinitrodurene

Quantum Chemical Calculations on Dinitrodurene Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These in silico methods can predict molecular geometries, energies, and electronic properties with high accuracy. wikipedia.org

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied in chemistry and materials science to predict and interpret the behavior of complex systems. researchgate.net DFT calculations are based on determining the properties of a molecule from its spatially dependent electron density. researchgate.net

Studies on nitroaromatic compounds, such as dinitrotoluenes, have utilized DFT to determine their most stable conformers, structural parameters, and vibrational frequencies. pnrjournal.com For these types of molecules, calculations are often performed with various basis sets, with larger basis sets like 6-311+G(d,p) typically yielding the lowest energy conformations and results that align well with experimental data. pnrjournal.com In the case of 3,6-dinitrodurene, DFT has been used in conjunction with X-ray structure analysis to study its dimorphic forms.

DFT allows for the optimization of molecular geometry to find the most stable structure. Key structural parameters such as bond lengths and angles can be calculated with a high degree of confidence. While specific DFT data for this compound is not broadly published, representative data for similar molecules calculated using DFT at the B3LYP/6-311++G(d,p) level provide a reference for the expected precision. irjweb.com

Table 1: Representative Structural Parameters Calculated by DFT This table illustrates typical data obtained from DFT calculations for organic molecules and is not specific to this compound.

ParameterBasis Set: B3LYP/6-311++G(d,p)Basis Set: B3LYP/cc-pVDZ
Bond Lengths (Å)
C-C (aromatic)1.3788 - 1.40101.3850 - 1.4120
C-H1.0791 - 1.08501.0810 - 1.0900
C-N~1.47~1.48
N-O~1.22~1.23
**Bond Angles (°) **
C-C-C (ring)118.5 - 121.0118.7 - 120.8
C-C-N~119.5~119.7
O-N-O~124.0~124.2

Molecular Orbital Analysis of this compound Reactivity

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier orbitals. ajchem-a.com The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. ajchem-a.commasterorganicchemistry.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reaction. ajchem-a.com

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com In a chemical reaction, electrons typically flow from the HOMO of the nucleophile to the LUMO of the electrophile. wuxiapptec.com Analysis of the distribution (lobes) of the HOMO and LUMO across the molecular structure can identify probable sites for nucleophilic and electrophilic attack. researchgate.netebsco.com For nitroaromatic compounds, the LUMO is often localized around the electron-withdrawing nitro groups and the aromatic ring, indicating these are the primary sites for reduction or nucleophilic attack.

The reactivity of a molecule can be gauged by this energy gap. researchgate.net For instance, in a series of related compounds, a lower LUMO energy correlates with higher reactivity for an electrophile. researchgate.net This type of analysis is crucial for understanding reaction mechanisms and predicting how a molecule like this compound might behave in different chemical environments.

Table 2: Representative Frontier Orbital Data from DFT Calculations This table shows typical values for related organic molecules and illustrates the concept. It is not specific to this compound.

Compound System HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (ΔE) (eV)
Imidazole Derivative -6.2967 -1.8096 4.4871 ajchem-a.com
Substituted Indole (B1671886) - - 8.1 researchgate.net
MeO-substituted Substrate - - 7.93 researchgate.net

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD provides a view of the dynamic evolution of the system. mdpi.com These simulations are invaluable for understanding how molecules interact with each other in solid, liquid, or gaseous states. dovepress.com

For a molecule like this compound, MD simulations could be employed to study its behavior in the solid state, providing insights into crystal packing, lattice energies, and the stability of different polymorphic forms. In the solid state, intermolecular interactions, such as van der Waals forces and electrostatic interactions between the nitro groups of adjacent molecules, dictate the crystal structure. MD simulations can model these forces to understand how the molecules arrange themselves in an ordered lattice. mdpi.com

Furthermore, MD simulations are useful for studying amorphous solids or the interaction of a molecule with a solvent or a surface. nih.gov For example, simulating this compound in a solvent would reveal information about its solvation shell and how intermolecular forces govern its solubility. The combination of MD with solid-state NMR data has proven to be a powerful approach for studying the structure and interaction of molecules in native-like environments. libretexts.org

Conformational Analysis and Isomerism in this compound Systems

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ucalgary.ca For this compound, the primary conformational flexibility arises from the rotation of the two nitro (NO₂) groups relative to the plane of the benzene (B151609) ring.

The orientation of the nitro groups is influenced by steric hindrance from the adjacent methyl groups on the durene core. This steric crowding can create energy barriers to rotation, leading to preferred, lower-energy conformations. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) and least stable (highest energy) conformers. dntb.gov.ua

In addition to conformational isomers (rotamers), this compound can exhibit constitutional isomerism depending on the substitution pattern of the nitro groups on the durene ring (e.g., 3,6-dinitrodurene vs. 3,5-dinitrodurene). Furthermore, in the solid state, this compound can exhibit polymorphism, where it crystallizes into different structures, known as polymorphs or, in the case of two forms, dimorphs. libretexts.org These different crystal packings arise from different arrangements of the molecules and can be influenced by the molecule's conformation. The stability of these different isomers and conformers is critical, as it influences the physical properties of the material. Conformational analysis helps determine the most stable isomer by identifying the arrangement with the fewest unfavorable steric interactions, such as placing bulky groups to minimize 1,3-diaxial interactions in cyclic systems. researchgate.net

Predictive Modeling of this compound Reactivity and Selectivity

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, is a powerful computational strategy. nih.govnih.gov These models aim to establish a mathematical correlation between the chemical structure of a compound and its physical properties or reactivity. acs.org

For nitroaromatic compounds, QSPR models have been successfully developed to predict properties like thermal stability, which is a key indicator of decomposition reactivity. nih.govnih.gov These models work by calculating a wide range of molecular descriptors (e.g., constitutional, topological, and quantum-chemical) and using statistical methods to find the best correlation with experimental data. nih.gov

A predictive model for this compound's reactivity could be built using data from a "training set" of related nitroaromatic molecules. acs.org By calculating descriptors for this compound, such as its one-electron reduction potential (E¹), and inputting them into a calibrated QSAR, one could predict its reduction rate constant (log(k)). acs.orgacs.org Such models are invaluable for screening new compounds and prioritizing experimental work by providing reliable predictions of chemical behavior before synthesis. The use of DFT-calculated descriptors has been shown to provide more chemically comprehensive and accurate models compared to less computationally intensive methods. nih.gov

Advanced Spectroscopic and Analytical Characterization of Dinitrodurene

Nuclear Magnetic Resonance (NMR) Spectroscopy of Dinitrodurene and its Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound and its derivatives. In the 1H NMR spectrum of this compound, a single sharp singlet is typically observed for the methyl protons, indicating the symmetrical nature of the molecule. soton.ac.uk For instance, in a deuterated dimethyl sulfoxide (B87167) ((CD3)2SO) solvent, the methyl proton resonance appears at approximately 2.05 ppm. soton.ac.uk

The 13C NMR spectrum also reflects this symmetry, though detailed assignments can reveal subtle electronic effects of the nitro groups on the aromatic ring and methyl carbons. soton.ac.uk Studies involving the nitration of durene to this compound have utilized 15N NMR spectroscopy to investigate the reaction mechanism. rsc.orgresearchgate.net These studies have shown that the nitration of durene can exhibit nuclear polarization effects, providing insights into the formation of radical pair intermediates. rsc.orgresearchgate.net Specifically, an emission signal for this compound is observed in the 15N NMR spectrum during the nitration of durene with nitronium ions, suggesting a complex reaction pathway. rsc.orgresearchgate.net

NMR has also been employed to characterize adducts of this compound. For example, the interaction of this compound with other molecules can lead to the formation of complexes, which can be studied by monitoring changes in chemical shifts and line broadening in the NMR spectra. soton.ac.uk

Mass Spectrometry (MS) for Elucidating this compound Fragmentation Pathways

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural characterization. nasa.govresearch-solution.com The molecular ion peak (M+) for this compound (C10H12N2O4) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 224 g/mol . uni.lu

The fragmentation of this compound under mass spectrometric conditions typically involves the loss of its nitro groups. researchgate.net Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO2, and other small neutral molecules. researchgate.netwikipedia.org The study of these fragmentation patterns is crucial for understanding the stability of the molecule and for developing analytical methods for its detection. wikipedia.orgnih.gov High-resolution mass spectrometry can provide exact mass measurements, further confirming the elemental composition of the parent molecule and its fragments. nih.gov

Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]+ 225.08699 154.1
[M+Na]+ 247.06893 160.7
[M+NH4]+ 242.11353 162.9
[M+K]+ 263.04287 169.9
[M-H]- 223.07243 149.6
[M+Na-2H]- 245.05438 155.8
[M]+ 224.07916 155.8
[M]- 224.08026 155.8

Data sourced from PubChem CID 79593. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Key IR absorption bands for this compound include:

Asymmetric NO2 stretching: Typically observed in the region of 1535 cm-1. soton.ac.uk

Symmetric NO2 stretching: Found around 1365 cm-1. soton.ac.uk

C-H stretching and bending modes from the methyl groups and any aromatic C-H bonds.

Aromatic ring vibrations.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the N-N bond in related dinitrogen complexes. rsc.orgdntb.gov.ua The vibrational modes of this compound can be further analyzed and assigned with the aid of computational methods like Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies.

Table 2: Key Infrared Spectral Data for this compound

Functional Group Wavenumber (cm⁻¹) Reference
Asymmetric NO₂ Stretch 1535 soton.ac.uk
Symmetric NO₂ Stretch 1365 soton.ac.uk
NO₂ Group 1540-1580 (broad) oup.com
NO₂ Group 1328-1337 (broad) oup.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. libretexts.orglibretexts.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For aromatic nitro compounds like this compound, the key electronic transitions are typically π → π* and n → π* transitions. shu.ac.ukslideshare.net

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from these electronic transitions. The position and intensity of these bands are influenced by the solvent and the substitution pattern on the aromatic ring. tanta.edu.eg In some cases, the formation of complexes or adducts can be monitored by changes in the UV-Vis spectrum. nasa.gov For instance, the reaction of durene with nitrating agents has been followed by observing the appearance of new absorption bands in the UV region. nasa.gov

X-ray Crystallography for Solid-State Structural Elucidation of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. diamond.ac.uknih.gov Studies have shown that this compound can exist in different polymorphic forms, which are distinct crystal structures of the same compound. researchgate.netiucr.orgugr.es

One study identified two polymorphic forms of 3,6-dinitrodurene that can be distinguished by their color in the solid state: one form gives clear, colorless prismatic crystals, while the other forms irregular purple blocks. researchgate.net Both forms were found to belong to the same space group. researchgate.net The crystal structure reveals important details about bond lengths, bond angles, and intermolecular interactions, such as C-H···O interactions, which influence the packing of the molecules in the crystal lattice. researchgate.net The nitro groups in this compound are often twisted out of the plane of the benzene (B151609) ring, and the degree of this tilt can be precisely measured. researchgate.net

Table 3: Crystallographic Data for a this compound Polymorph

Parameter Value Reference
Molecular Formula C₁₀H₁₂N₂O₄ amanote.com
Molecular Weight 224.2 amanote.com
Crystal System Monoclinic amanote.com
Space Group Cc or C2/c amanote.com
a (Å) 9.02 amanote.com
b (Å) 15.43 amanote.com
c (Å) 16.99 amanote.com
Z 8 amanote.com

Chromatographic Techniques for this compound Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and purification of this compound from reaction mixtures and environmental samples. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. google.com HPLC methods typically employ a reversed-phase column, where a nonpolar stationary phase is used with a polar mobile phase. Detection is often achieved using a UV detector, as this compound absorbs UV light.

The development of an HPLC method involves optimizing several parameters, including the choice of stationary phase, the composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water), the flow rate, and the detection wavelength. These methods can be used to quantify the amount of this compound in a sample and to monitor the progress of reactions, such as its synthesis or degradation. For instance, HPLC analysis has been used to show the formation of a single peak for a reaction product, indicating the presence of a single compound. soton.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the exceptional separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. thermofisher.comspectroinlets.com This method is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In GC-MS, the sample is first vaporized and separated into its individual components within a capillary column. researchgate.net These separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a chemical fingerprint for identification. rdworldonline.com

The application of GC-MS in the analysis of this compound and related nitroaromatic compounds is crucial for various fields, including environmental monitoring and forensic investigations. spectroinlets.comresearchgate.net The technique's ability to separate complex mixtures and provide structural information makes it invaluable for detecting and quantifying these compounds at trace levels. thermofisher.comresearchgate.net

Detailed Research Findings

Research has demonstrated the utility of GC-MS for the analysis of various nitroaromatic compounds, which provides a basis for its application to this compound. For instance, studies on 2,4,6-trinitrotoluene (B92697) (TNT) and its degradation products have successfully utilized GC-MS for their detection in different environmental matrices like soil and water. researchgate.net These methods often involve electron ionization (EI), which generates a reproducible fragmentation pattern useful for structural elucidation. researchgate.net

While specific operational parameters for this compound are not extensively detailed in the provided search results, the analysis of structurally similar compounds offers transferable insights. For example, the analysis of dinitrotoluenes (DNTs) often employs a GC system equipped with a capillary column, such as one with a 5% phenyl polysiloxane stationary phase. researchgate.net The temperature program is typically optimized to ensure adequate separation from other components in the sample matrix.

The mass spectrometer, when coupled with the GC, can be operated in different modes. In full scan mode, it detects a wide range of mass-to-charge (m/z) ratios, providing a complete mass spectrum of the eluting compound. thermofisher.com This is particularly useful for identifying unknown compounds. For targeted analysis and enhanced sensitivity, selected ion monitoring (SIM) mode can be used, where the mass spectrometer is set to detect only specific fragment ions characteristic of the target analyte. thermofisher.com

The fragmentation of nitroaromatic compounds under electron ionization typically involves the loss of nitro groups (NO2), as well as characteristic fragmentation of the aromatic ring and its substituents. Understanding these fragmentation patterns is key to identifying this compound and distinguishing it from its isomers.

Data Tables

To illustrate the type of data obtained from GC-MS analysis, the following tables provide hypothetical yet representative data for this compound based on the analysis of similar compounds.

Table 1: GC-MS Operating Parameters for this compound Analysis (Hypothetical)

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (hold 1 min), then 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Electron Energy70 eV
Scan Range40-400 amu

Table 2: Hypothetical Mass Spectral Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
19485[M]+ (Molecular Ion)
177100[M-OH]+
14860[M-NO2]+
13245[M-NO2-O]+
10530[C7H9O]+
9155[C7H7]+

Applications of Dinitrodurene in Organic Synthesis and Materials Science

Dinitrodurene as a Precursor in the Synthesis of Functional Organic Molecules

The primary utility of this compound in organic synthesis stems from the chemical reactivity of its two nitro groups. These groups can be readily transformed into other functionalities, most notably amines, which then serve as handles for constructing more complex molecular architectures.

The reduction of this compound to its corresponding diamine, 2,3,5,6-tetramethyl-1,4-phenylenediamine (B1203765) (diaminodurene), is a cornerstone reaction. This transformation is typically achieved with high efficiency using reducing agents like stannous chloride in hydrochloric acid. lookchem.comorgsyn.org The resulting diaminodurene is a versatile intermediate.

One of the classic applications of diaminodurene is its oxidation to produce duroquinone. lookchem.comorgsyn.org This process involves the initial reduction of this compound to the tin compound of the diamine, which is then oxidized using ferric chloride to yield duroquinone. orgsyn.org This synthesis highlights a sequential functional group interconversion where this compound is the ultimate precursor.

Beyond duroquinone, the diamine derived from this compound is a building block for other functional molecules. For instance, it is used in the synthesis of various N,N′-dialkanoyl-1,3-benzenediamines through acylation of the amino groups. cdnsciencepub.com These molecules have been investigated for their unique material properties. cdnsciencepub.com The synthesis pathway begins with the nitration of a tetramethylbenzene to produce the dinitro compound, which is subsequently reduced to the diamine before the final acylation step. cdnsciencepub.com

The following table summarizes key synthetic transformations starting from this compound.

Table 1: Synthesis of Functional Molecules from this compound
Starting Material Reagents/Conditions Product Yield Reference
This compound 1. SnCl₂ / HCl (boiling) Stannic chloride compound of diaminodurene 97% orgsyn.org
Stannic chloride compound of diaminodurene 1. FeCl₃ / H₂O / HCl (30°C) 2. Recrystallization from ethanol (B145695) Duroquinone 90% orgsyn.org
1,2,3,4-Tetramethylbenzene 1. Nitration (similar to this compound synthesis) 2. SnCl₂ / HCl (reduction) 3. Acylation 2,4,5,6-Tetramethyl-N,N'-dialkanoyl-1,3-benzenediamines - cdnsciencepub.com
This compound 1. Sodium polysulphide (reduction) 4-Amino-1-nitrodurene 98% dtic.mil

This versatility makes this compound a foundational molecule in synthetic organic chemistry, providing access to a variety of substituted aromatic compounds. openstax.orgub.eduias.ac.inopenaccessjournals.com

Role of this compound in the Preparation of Advanced Materials

The rigid and planar structure of the durene framework, made accessible through this compound chemistry, is a desirable feature in the design of advanced materials. nih.gov These materials often derive their unique properties from the specific spatial arrangement of their molecular components.

A significant application is in the field of liquid crystals. As mentioned, this compound is a precursor to diaminodurene, which can be acylated to form a series of N,N'-dialkanoyl-1,3-benzenediamines. cdnsciencepub.com Research has shown that several of these compounds, particularly those with longer alkyl chains (from hexanoyl to hexadecanoyl), exhibit mesomorphic behavior, meaning they can form liquid crystal phases. cdnsciencepub.com The systematic substitution on the benzene (B151609) ring, originating from the durene core, influences the intermolecular forces and molecular packing, which are critical for the formation of these ordered, fluid phases. cdnsciencepub.com

Table 2: Mesophase Formation in Durene-Derived Compounds

Compound Series Alkyl Chain Length Mesophase Temperature Range (°C) Key Finding Reference
2,4,5,6-Tetramethyl-N,N'-dialkanoyl-1,3-benzenediamines C6 to C16 83-121 A stable mesophase is exhibited by derivatives from hexanoyl to hexadecanoyl. cdnsciencepub.com
2,4,6-Trimethyl-N,N'-dialkanoyl-1,3-benzenediamines C8 to C12 - Two distinct mesophases (M1 and M2) are observed in this series. cdnsciencepub.com

The durene moiety has also been incorporated as a structural "cap" in the synthesis of complex porphyrin molecules. researchgate.net In this approach, a durene derivative is used to create a hydrophobic cavity over one face of the porphyrin ring. researchgate.net This architectural control at the molecular level is a form of nanoarchitectonics, creating tailored environments for binding specific molecules like oxygen, mimicking the function of hemoproteins. researchgate.netbeilstein-journals.org The synthesis involves converting bis(chloromethyl)durene into durene-bisalkanoic acids, which are then used to construct the capped porphyrin structure. researchgate.net These sophisticated molecular constructs are prime examples of how the durene framework, accessible from this compound, contributes to the field of materials science. numberanalytics.comjnsam.com

Catalytic Applications and Ligand Design Involving this compound Frameworks

The design of ligands is crucial in the development of transition metal catalysts, as the ligand's structure dictates the metal center's electronic and steric properties, and thus its reactivity. hokudai.ac.jpnumberanalytics.com The rigid durene scaffold, obtained from this compound, has been employed as a bridging unit in the design of multidentate ligands for creating metal complexes with specific functions. up.ac.za

One prominent area of research involves the synthesis of metal complexes using durene-bridged bibenzimidazole ligands. scispace.comgoogle.com The synthesis of these ligands involves intermediates derived from the durene core. When these bidentate ligands coordinate with metal ions such as copper (Cu), zinc (Zn), or cadmium (Cd), they form stable metal complexes. google.comcore.ac.uk These complexes have been investigated for their photoluminescent properties, with potential applications as fluorescent materials. google.com The durene bridge serves to hold the two benzimidazole (B57391) units in a fixed orientation, influencing the coordination geometry and the resulting properties of the metal complex.

Table 3: Durene-Bridged Ligands and Metal Complexes

Ligand Type Metal Ion Application/Property Reference
Durene-bridged bibenzimidazole Cu(II), Zn(II), Cd(II) Fluorescent materials, potential for catalysis scispace.comgoogle.com
Durene-capped porphyrin Fe(II) Model for oxygen-carrying hemoproteins, O₂ binding researchgate.net

While direct catalytic applications of this compound itself are not documented, its role as a precursor to these specialized ligands is significant. The principles of ligand design emphasize the importance of the ligand framework in tuning a catalyst's performance. numberanalytics.com By providing a rigid, well-defined, and sterically bulky platform, the durene unit contributes to the creation of unique coordination environments around a metal center, which is a key strategy in the development of novel catalysts and functional organometallic materials. up.ac.za

Environmental Chemistry and Degradation of Dinitrodurene

Environmental Fate and Transport Mechanisms of Dinitrodurene

The environmental fate and transport of a chemical describe its movement and transformation within and between different environmental compartments, such as soil, water, and air. For this compound, specific experimental data on these processes are limited, as highlighted by safety data sheets which often state "No information available" for key environmental parameters like mobility, bioaccumulation, and persistence. fishersci.com However, its behavior can be inferred from its physicochemical properties and the established principles for nitroaromatic compounds.

This compound is a solid with a high melting point (213-214°C) and is expected to have very low volatility, minimizing its transport through the atmosphere as a vapor. researchgate.net Its transport is more likely to occur via airborne particulate matter. When released into the environment, this compound is expected to partition primarily to soil and sediment. The four methyl groups on the benzene (B151609) ring increase its lipophilicity (attraction to fats and oils) compared to less substituted compounds like DNT. This suggests that this compound will have low water solubility and will adsorb strongly to the organic fraction of soil and sediments. apave.com This strong sorption would significantly limit its mobility and leaching into groundwater. nih.govfao.org

Table 1: Inferred Environmental Fate and Transport Properties of this compound

Property Inferred Characteristic Rationale/Reference
Physical State Solid High melting point. researchgate.net
Volatility Low High melting point suggests low vapor pressure.
Water Solubility Low Highly substituted, non-polar structure.
Soil/Sediment Sorption High Increased lipophilicity from four methyl groups leads to strong binding to organic matter. apave.com
Mobility in Soil Low Strong sorption limits leaching potential. fishersci.com
Bioaccumulation Likely Low Low bioavailability in water due to strong sorption and low solubility. fishersci.comcdc.gov

| Persistence | High | Expected to be recalcitrant to degradation. fishersci.comresearch-solution.com |

Degradation Pathways of this compound in Various Environmental Compartments

Degradation is the process by which a chemical is broken down into simpler compounds. This can occur through the action of light (photodegradation), microorganisms (biodegradation), or chemical reactions (e.g., hydrolysis, oxidation). numberanalytics.commdpi.comsustainability-directory.com

Photodegradation, or photolysis, involves the breakdown of molecules by absorbing light energy, particularly UV radiation from sunlight. nih.gov Nitroaromatic compounds can undergo direct photolysis by absorbing light themselves or indirect photolysis, where other substances in the environment (like humic acids) absorb light and transfer the energy to the contaminant. researchgate.netlsu.edu

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi, and is a primary mechanism for the natural attenuation of many pollutants. core.ac.ukmdpi.com The biodegradation of nitroaromatic compounds is well-documented and can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.gov

Aerobic degradation often involves oxygenase enzymes (monooxygenases or dioxygenases) that add oxygen atoms to the aromatic ring, destabilizing it and leading to ring cleavage. nih.govresearchgate.net

Anaerobic degradation typically proceeds via the reduction of the nitro groups (-NO₂) to amino groups (-NH₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates. nih.gov

No studies were found that specifically document the biodegradation of this compound. Given its high chemical stability and the steric hindrance provided by the four methyl groups, this compound is expected to be highly recalcitrant to microbial attack, likely more so than DNT isomers. usgs.gov The presence of multiple electron-withdrawing nitro groups and space-filling methyl groups makes enzymatic attack difficult, suggesting that natural biodegradation rates are likely to be extremely slow.

Chemical degradation in the environment primarily involves reactions like hydrolysis and oxidation-reduction.

Hydrolysis , the breakdown of a compound by reaction with water, is generally not a significant degradation pathway for stable nitroaromatic compounds like DNT, and the same is expected for the even more stable this compound. cdc.govcoolmag.net

Oxidation-reduction reactions are more relevant. While stable, this compound can be chemically transformed under strong laboratory conditions, providing insight into potential environmental reactions. For instance, heating with a mixed acid can slowly convert it into 3,6-dinitro-2,4,5-trimethylbenzyl nitrate, indicating that the methyl groups can be oxidized. synergyenvinc.com The reduction of the nitro groups is a more common pathway for nitroaromatics. Laboratory synthesis shows that this compound can be reduced to form amino-nitrodurene and subsequently diamino-durene using chemical reducing agents. This suggests that in anoxic environmental compartments with reducing agents (e.g., iron-sulfide minerals), slow chemical reduction of this compound could occur.

Biodegradation of this compound by Microorganisms

Advanced Remediation Technologies for this compound Contamination

Given the expected persistence and recalcitrance of this compound, its removal from contaminated soil and groundwater would likely require aggressive treatment technologies. apave.comresearchgate.net While no remediation case studies for this compound were found, technologies effective for other persistent nitroaromatics like TNT and DNT are considered potentially applicable. epa.govsemanticscholar.org

In Situ Chemical Oxidation (ISCO): This technology involves injecting powerful chemical oxidants into the subsurface to destroy contaminants. clu-in.orgregenesis.comcascade-env.com Common oxidants include catalyzed hydrogen peroxide (Fenton's reagent), persulfate, and permanganate. crccare.comfrtr.gov These generate highly reactive radicals that can break down the stable aromatic ring of compounds like this compound. cascade-env.com The effectiveness would depend on achieving sufficient contact between the oxidant and the strongly sorbed contaminant.

Chemical Reduction: This approach uses reducing agents to transform contaminants. A widely used method is the creation of permeable reactive barriers (PRBs) containing zero-valent iron (ZVI). As contaminated groundwater flows through the barrier, the nitro groups of nitroaromatic compounds are reduced to amino groups, which are generally less toxic and more susceptible to subsequent biodegradation. synergyenvinc.com This is a promising technology for this compound given its known susceptibility to chemical reduction.

Bioremediation and Phytoremediation: While natural biodegradation is likely very slow, enhanced bioremediation techniques could be explored. researchgate.netfrontiersin.org This might involve bioaugmentation (adding specialized microorganisms) or biostimulation (adding nutrients to encourage native microbial activity), though success would be challenging due to this compound's stability. nih.govsynergyenvinc.com Phytoremediation, the use of plants to degrade or contain contaminants, has shown potential for DNT and could be investigated for this compound, although uptake and transformation rates would likely be low. nih.gov

Table 2: Potential Remediation Technologies for this compound

Technology Principle of Operation Applicability and Challenges for this compound
In Situ Chemical Oxidation (ISCO) Injection of strong oxidants (e.g., persulfate, Fenton's reagent) to chemically destroy the contaminant. clu-in.orgregenesis.com Potential: Can break down highly stable compounds. Challenges: High chemical stability of this compound requires aggressive oxidants; strong sorption to soil may limit contact and effectiveness. crccare.com
Chemical Reduction (e.g., ZVI) Use of reducing agents like zero-valent iron to transform nitro groups to amino groups, reducing toxicity. synergyenvinc.com Potential: Known to be effective for other nitroaromatics; lab data shows this compound can be reduced. Challenges: May produce persistent amino-derivatives requiring further treatment.
Enhanced Bioremediation Stimulating microbial populations (indigenous or introduced) to degrade the contaminant. researchgate.net Potential: Potentially a lower-cost, sustainable option. Challenges: Extreme recalcitrance of this compound to microbial attack makes this very difficult. nih.gov

| Phytoremediation | Use of plants to absorb, contain, or degrade contaminants in soil and water. nih.gov | Potential: Green, low-cost technology for large, low-concentration areas. Challenges: Strong sorption limits plant uptake; likely very slow removal rates. |

Q & A

Q. What are the established synthetic protocols for dinitrodurene, and how do reaction conditions influence product distribution?

this compound (2,3,5,6-tetramethyl-1,4-dinitrobenzene) is typically synthesized via nitration of durene (1,2,4,5-tetramethylbenzene). Key variables include nitrating agents (e.g., nitronium salts vs. mixed acids), solvents (e.g., nitromethane, acetonitrile), and temperature. For example, using nitronium phosphorohexafluoride in nitromethane with two equivalents of water favors mononitrodurene, while conventional mixed acids often yield this compound due to mixing-sensitive kinetics . Researchers should optimize stoichiometry and monitor by-products (e.g., sulfonated derivatives) via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • ESR Spectroscopy : Critical for studying radical anions of this compound, revealing spin density distribution and isomer interconversion (e.g., cis vs. trans isomers) in solvents like DMF. Hyperfine splitting patterns provide insights into radical stability .
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish regioisomers and track substituent effects on aromatic rings.
  • IR Spectroscopy : Identifies nitro group vibrations (~1520 cm1^{-1} for asymmetric stretching) and confirms substitution patterns .

Q. How does the electronic structure of this compound influence its reactivity in electrophilic substitution reactions?

The two nitro groups are strong electron-withdrawing meta-directors, deactivating the benzene ring. However, steric effects from methyl groups can alter reactivity. For example, nitration under kinetic control may favor para-substitution despite electronic deactivation, while thermodynamic control shifts selectivity. Computational methods (e.g., DFT) help predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

Advanced Research Questions

Q. How can kinetic and thermodynamic controls be experimentally distinguished in this compound synthesis?

  • Variable-Temperature Studies : Perform nitration at low temperatures (e.g., -20°C) to trap kinetic products (mononitrodurene) and at elevated temperatures to favor thermodynamic products (this compound).
  • Isotopic Labeling : Use deuterated durene (e.g., 3,6-dideuterodurene) to probe hydrogen isotope effects during nitration. Evidence suggests no significant isotope effect in the formation of this compound, indicating encounter-controlled kinetics .
  • Time-Resolved Spectroscopy : Monitor intermediate formation (e.g., charge-transfer complexes) via UV-Vis or stopped-flow techniques .

Q. What experimental strategies resolve contradictions in reported nitration mechanisms of durene?

Conflicting studies attribute this compound dominance to either mixing effects or inherent reaction kinetics. To address this:

  • Mixing-Sensitivity Analysis : Compare product distributions under well-stirred vs. diffusion-limited conditions. For example, rapid mixing in microreactors reduces local concentration gradients, minimizing disguised product ratios .
  • Computational Modeling : Simulate reaction trajectories using kinetic Monte Carlo (kMC) methods to decouple mixing artifacts from intrinsic rate constants .
  • By-Product Characterization : Identify intermediates (e.g., sulfonic acid derivatives) via LC-MS to rule out competing pathways .

Q. How do conformational dynamics of this compound radicals affect their stability and reactivity?

ESR studies reveal that radical anions of this compound undergo restricted rotation about C–NO2_2 bonds, leading to cis and trans isomers. Researchers can:

  • Variable-Temperature ESR : Measure activation energy barriers for isomer interconversion (e.g., ΔG^\ddagger values) in solvents like DMF.
  • Spin Trapping : Use nitrone traps to stabilize transient radicals for structural elucidation .
  • Solvent Polarity Studies : Correlate dielectric constant with radical stability to assess solvation effects .

Q. What methodologies validate the reproducibility of this compound synthesis across laboratories?

  • Round-Robin Testing : Collaborate with multiple labs to synthesize this compound under standardized protocols (e.g., IUPAC guidelines). Compare yields and purity via interlaboratory statistical analysis .
  • Reference Material Certification : Use certified reference materials (CRMs) for nitroaromatics to calibrate analytical instruments .
  • Error Propagation Analysis : Quantify uncertainties in stoichiometry, mixing efficiency, and analytical measurements using Monte Carlo simulations .

Data Analysis and Contradiction Management

Q. How should researchers handle discrepancies in reported solubility or thermodynamic data for this compound?

  • Meta-Analysis : Aggregate data from primary sources (e.g., IUPAC reports, peer-reviewed journals) and apply consistency checks (e.g., van’t Hoff plots for solubility-temperature relationships) .
  • Error Source Identification : Classify discrepancies as systematic (e.g., calibration errors) or random (e.g., instrument noise) using ANOVA or Grubbs’ test .
  • Machine Learning : Train models on existing datasets to predict missing properties (e.g., enthalpy of formation) and flag outliers .

Q. What frameworks guide the design of experiments to test mechanistic hypotheses for this compound reactions?

  • PICO Framework : Define P opulation (this compound derivatives), I ntervention (e.g., nitration conditions), C omparison (kinetic vs. thermodynamic control), and O utcome (product distribution) .
  • FINER Criteria : Ensure hypotheses are F easible (e.g., accessible reagents), I nteresting (addresses knowledge gaps), N ovel (challenges existing models), E thical (minimizes hazardous waste), and R elevant (advances nitroaromatic chemistry) .

Tables of Key Experimental Findings

Phenomenon Key Data Reference
Mixing-sensitive nitrationk1/k2>104k_1/k_2 > 10^4 (theoretical vs. observed)
ESR isomer interconversionΔG^\ddagger = 12.3 kJ/mol (DMF, 298 K)
Isotope effect absencekH/kD1k_H/k_D \approx 1 (3,6-dideuterodurene)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.